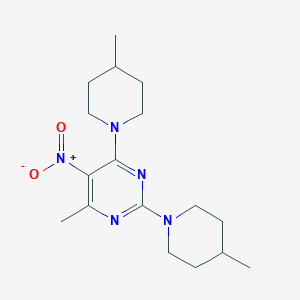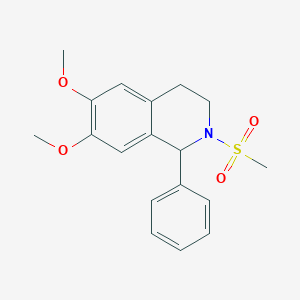
4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine
Vue d'ensemble
Description
4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine is a heterocyclic compound that features a pyrimidine core substituted with nitro and piperidine groups
Applications De Recherche Scientifique
4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrimidine derivative followed by the introduction of piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The piperidine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the piperidine groups.
Mécanisme D'action
The mechanism by which 4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine groups can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethyl-6-acetyl-7-oxo-6-azabicyclo[3.2.1]octa-3-ene-8-carboxylic acid
- 4-Methyl-alpha-[(2,3-dihydro-1,3,2-benzoxazaphosphole-2-sulfide)-2-yloxy]benzyl]phosphonic acid diethyl ester
- 3-[1-Methyl-4-oxo-4-(phenylseleno)butoxy]propenoic acid methyl ester
Uniqueness
4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its combination of nitro and piperidine groups allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12-4-8-20(9-5-12)16-15(22(23)24)14(3)18-17(19-16)21-10-6-13(2)7-11-21/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMGQIHWZWRABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])C)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4049048.png)

![2-{2-chloro-4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4049075.png)

![N-cyclopropyl-2-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxybenzamide](/img/structure/B4049091.png)


![2-Methyl-3-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B4049111.png)
![4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4049126.png)

![N~1~-PHENYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE](/img/structure/B4049139.png)


![N-{5-[2-(4-methylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B4049155.png)
